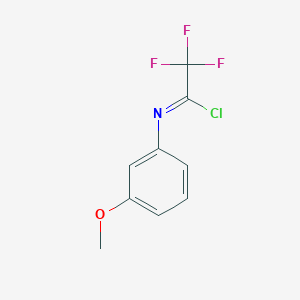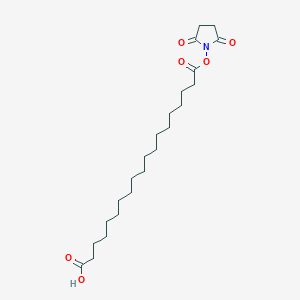![molecular formula C11H15N3O4 B13652546 (2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)
(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid is a complex organic compound with a unique structure that includes an imidazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the oxolane ring and the formamido group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole and oxolane rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-containing compounds.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of enzymes and other proteins. The oxolane ring and formamido group contribute to the compound’s overall stability and reactivity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole ring, similar to the structure of (2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid.
Imidazole: A simpler compound containing only the imidazole ring, used in various chemical and biological applications.
Oxolane derivatives: Compounds containing the oxolane ring, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
The uniqueness of this compound lies in its combination of the imidazole and oxolane rings, along with the formamido group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like histidine or imidazole alone.
Properties
Molecular Formula |
C11H15N3O4 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-(oxolane-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C11H15N3O4/c15-10(9-2-1-3-18-9)14-8(11(16)17)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,15)(H,16,17)/t8-,9?/m0/s1 |
InChI Key |
SBNMWDWPNCBSRV-IENPIDJESA-N |
Isomeric SMILES |
C1CC(OC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Canonical SMILES |
C1CC(OC1)C(=O)NC(CC2=CN=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















